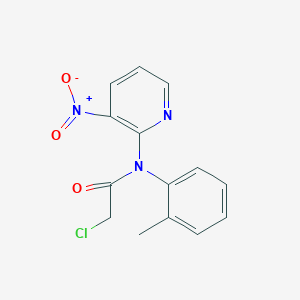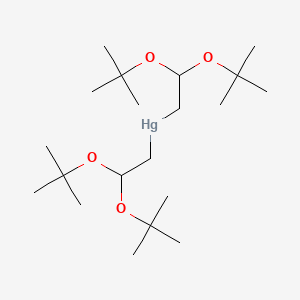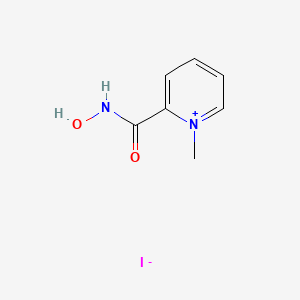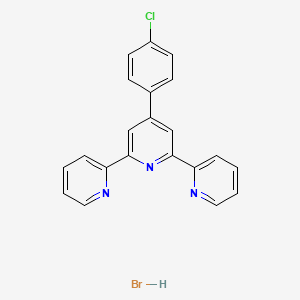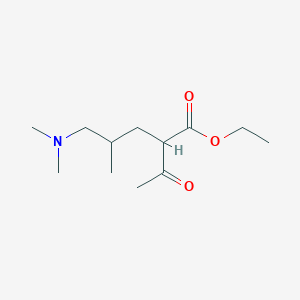![molecular formula C27H53NO2 B14381006 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine CAS No. 89857-83-0](/img/structure/B14381006.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is a chemical compound that belongs to the class of dioxolanes and piperidines. This compound is characterized by the presence of a piperidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine typically involves the reaction of piperidine with a suitable dioxolane derivative. One common method is the condensation reaction between piperidine and 2,2-dinonyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the dioxolane moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with similar dioxolane structure but different substituents.
2,2-Diphenyl-1,3-dioxolan-4-ylmethyl: Another dioxolane derivative with phenyl groups instead of dinonyl groups.
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidine: A similar compound with dimethyl groups instead of dinonyl groups.
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dinonyl groups enhances its hydrophobicity and may influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89857-83-0 |
|---|---|
Formule moléculaire |
C27H53NO2 |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C27H53NO2/c1-3-5-7-9-11-13-16-20-27(21-17-14-12-10-8-6-4-2)29-25-26(30-27)24-28-22-18-15-19-23-28/h26H,3-25H2,1-2H3 |
Clé InChI |
KMLVHWFYZAXQMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCCCC2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14380923.png)
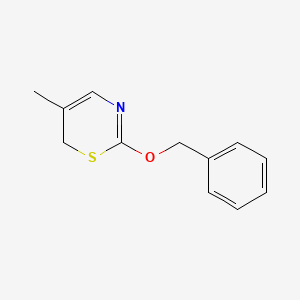
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
